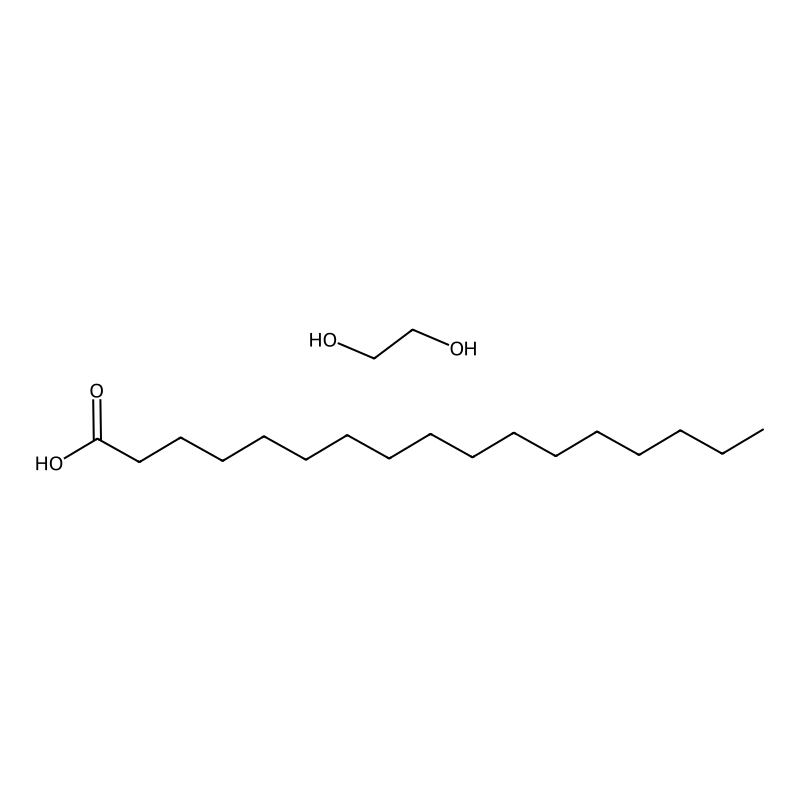Ethane-1,2-diol;heptadecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Ethylene Glycol in Research
Ethylene glycol is a versatile chemical with various applications in scientific research, including:
- Cryopreservation: Due to its antifreeze properties, ethylene glycol is used in cryoprotectant solutions to preserve cells and tissues at ultra-low temperatures for research purposes .
- Chemical synthesis: Ethylene glycol serves as a starting material for the synthesis of various organic compounds used in research, such as polymers, pharmaceuticals, and dyes .
- Biological studies: Ethylene glycol, at specific concentrations, can be used to induce controlled cell death (apoptosis) in cell cultures for research on cell signaling pathways and drug development .
Stearic Acid in Research
Stearic acid, a long-chain fatty acid, also finds applications in various scientific research fields:
- Drug delivery systems: Stearic acid is used as an excipient in the formulation of drugs and vaccines, aiding in controlled release and stability .
- Biomaterial development: Stearic acid's properties make it suitable for the development of biocompatible materials for research applications, such as scaffolds for tissue engineering and drug delivery vehicles .
- Lipid research: Stearic acid, as a representative saturated fatty acid, is used in various studies related to lipid metabolism, atherosclerosis, and the development of new therapeutics .
Ethane-1,2-diol, commonly known as ethylene glycol, is a colorless, odorless, and viscous liquid with the chemical formula . It is classified as a diol due to the presence of two hydroxyl groups (-OH) on adjacent carbon atoms. Ethane-1,2-diol is primarily produced from ethylene through various chemical processes and is widely recognized for its applications in antifreeze formulations, as a coolant in automobiles, and as a precursor in the manufacture of polyester fibers and resins .
- Halogenation: When heated with phosphorus triiodide (PI3) or hydrogen iodide (HI), ethane-1,2-diol undergoes nucleophilic substitution, replacing hydroxyl groups with iodine atoms. This reaction can yield products such as 1,2-diiodoethane or ethylene (C2H4) depending on the reaction conditions .
- Oxidation: Ethane-1,2-diol can be oxidized using potassium permanganate (KMnO4), leading to the formation of carbonyl compounds. The extent of oxidation depends on the conditions; under strong oxidizing conditions, it can be converted to acetic acid .
- Dehydration: Under acidic conditions, ethane-1,2-diol can dehydrate to form ethylene oxide (an epoxide), which is an important intermediate in organic synthesis .
Ethane-1,2-diol exhibits low toxicity in small amounts but can be harmful when ingested in larger quantities. It is metabolized in the liver to glycolic acid and oxalic acid, which can lead to metabolic acidosis and renal failure if consumed excessively. Ethylene glycol’s sweet taste makes it particularly dangerous as it may be ingested accidentally by children or pets .
Several methods exist for synthesizing ethane-1,2-diol:
- Hydration of Ethylene Oxide: The most common industrial method involves the hydration of ethylene oxide under acidic or neutral conditions. This reaction typically achieves high yields (over 99%) when optimized properly .
- Formose Reaction: A more recent method involves the formose reaction using formaldehyde and a mineral catalyst (such as Aerosil) in methanol at elevated pH levels. This method has shown potential but generally results in lower yields compared to traditional methods .
- Direct Synthesis from Ethylene: Ethylene can also be converted directly into ethane-1,2-diol through various catalytic processes that utilize carbon dioxide as a reactant .
Ethane-1,2-diol has numerous applications across various industries:
- Antifreeze and Coolants: Its ability to lower the freezing point of water makes it an essential component in automotive antifreeze formulations.
- Polyester Production: Ethane-1,2-diol is a key ingredient in the production of polyethylene terephthalate (PET), used for making plastic bottles and textiles.
- Solvent: It serves as a solvent in various chemical processes and formulations due to its miscibility with water.
- Pharmaceuticals: It acts as a humectant and solvent in pharmaceutical formulations .
Research on the interactions of ethane-1,2-diol with biological systems has highlighted its potential toxicity when metabolized. Studies indicate that its metabolites can cause oxidative stress and damage cellular components. Furthermore, it has been shown to interact with various enzymes involved in metabolism, which can lead to adverse effects if ingested .
Ethane-1,2-diol shares structural similarities with several other compounds within the glycol family. Below are some comparable compounds:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Propane-1,2-diol | Has three carbon atoms; used in cosmetics and food products. | |
| Butane-1,4-diol | Contains four carbon atoms; used in plastics and resins. | |
| Glycerol | A triol with three hydroxyl groups; widely used in food and pharmaceuticals. | |
| 1,3-Propanediol | Used as a solvent and antifreeze; less toxic than ethylene glycol. |
Uniqueness of Ethane-1,2-Diol
Ethane-1,2-diol is unique due to its dual functionality as both a solvent and an antifreeze agent while also serving as a precursor for synthetic fibers like polyester. Its relatively low cost and high availability make it an essential compound across multiple industries compared to other glycols that may have more specialized applications or higher toxicity profiles .







